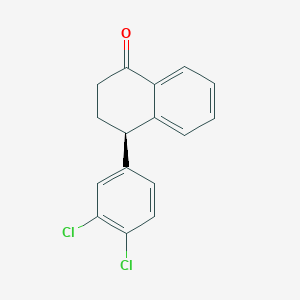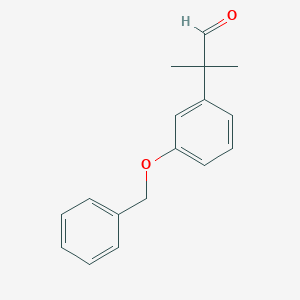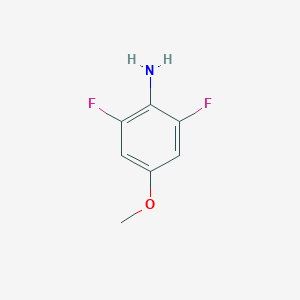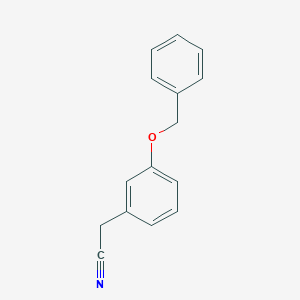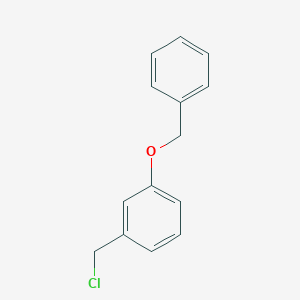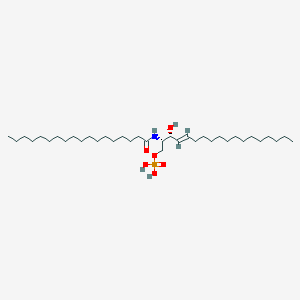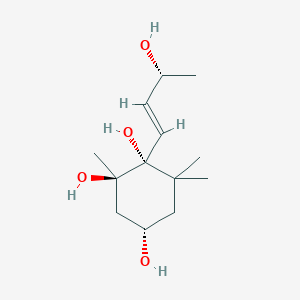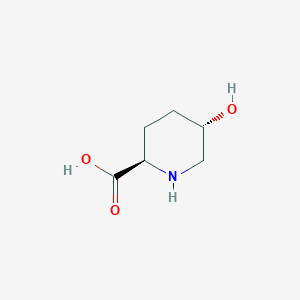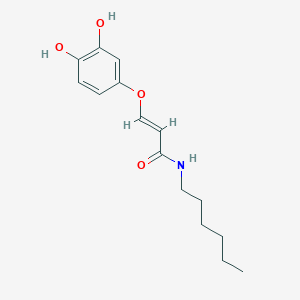
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide, also known as DHPPA, is a synthetic compound that has gained attention in the scientific community due to its potential use in various fields of research. DHPPA is a derivative of the natural compound, nordihydroguaiaretic acid (NDGA), which is found in the creosote bush. DHPPA has been synthesized using a variety of methods, and its mechanism of action, biochemical and physiological effects, and potential applications have been studied extensively.
Mecanismo De Acción
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the activity of various enzymes, including lipoxygenase and cyclooxygenase, which are involved in the production of inflammatory mediators. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also inhibits the activity of NADPH oxidase, which is involved in the production of reactive oxygen species. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Efectos Bioquímicos Y Fisiológicos
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to have a variety of biochemical and physiological effects. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide also reduces the production of reactive oxygen species and increases the activity of antioxidant enzymes. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has several advantages for use in lab experiments. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is a synthetic compound, which allows for greater control over its purity and concentration. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide is also stable and can be stored for long periods of time. However, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has some limitations, including its solubility in aqueous solutions and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. One area of research is the development of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide as a natural preservative in food and cosmetics. Another area of research is the use of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide in the treatment of cancer and other diseases associated with inflammation and oxidative stress. In addition, further studies are needed to elucidate the mechanism of action of (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide and its potential side effects.
Métodos De Síntesis
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide can be synthesized using a variety of methods, including the reaction of NDGA with hexylamine and propionyl chloride. This method involves the protection of the phenolic groups of NDGA, followed by the addition of hexylamine and propionyl chloride to form (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide. Other methods involve the use of different protecting groups for NDGA or the use of different amines and acyl chlorides.
Aplicaciones Científicas De Investigación
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use in various fields of research, including cancer, inflammation, and oxidative stress. (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In addition, (E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide has been studied for its potential use as a natural preservative in food and cosmetics.
Propiedades
Número CAS |
136944-37-1 |
|---|---|
Nombre del producto |
(E)-3-(3,4-Dihydroxyphenoxy)-N-hexylpropenamide |
Fórmula molecular |
C15H21NO4 |
Peso molecular |
279.33 g/mol |
Nombre IUPAC |
(E)-3-(3,4-dihydroxyphenoxy)-N-hexylprop-2-enamide |
InChI |
InChI=1S/C15H21NO4/c1-2-3-4-5-9-16-15(19)8-10-20-12-6-7-13(17)14(18)11-12/h6-8,10-11,17-18H,2-5,9H2,1H3,(H,16,19)/b10-8+ |
Clave InChI |
MXYVFUKMIZEIHC-CSKARUKUSA-N |
SMILES isomérico |
CCCCCCNC(=O)/C=C/OC1=CC(=C(C=C1)O)O |
SMILES |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
SMILES canónico |
CCCCCCNC(=O)C=COC1=CC(=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



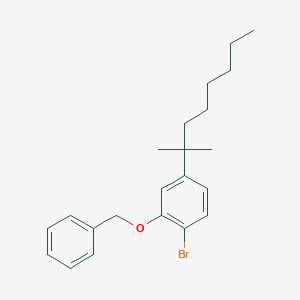
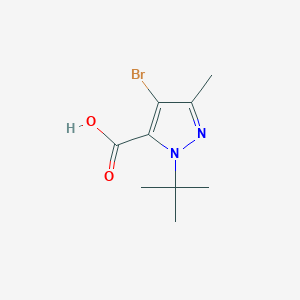
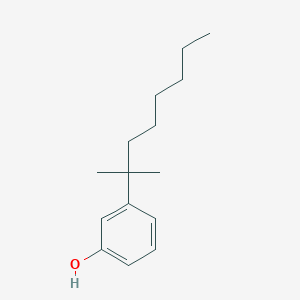
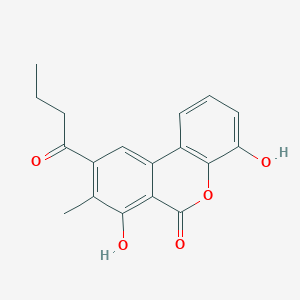
![(1R,4R)-N-[4-(3,4-dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-yl]-formamide](/img/structure/B139784.png)
![1-Methoxy-2-vinyl-1H-benzo[d]imidazole](/img/structure/B139786.png)
